molecular formula C17H32Cl2O2 B14376577 Tetradecyl 2,2-dichloropropanoate CAS No. 89876-43-7

Tetradecyl 2,2-dichloropropanoate

Cat. No.: B14376577
CAS No.: 89876-43-7
M. Wt: 339.3 g/mol
InChI Key: SUVQYVDLKGACHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl 2,2-dichloropropanoate is an organochlorine compound characterized by a 14-carbon (tetradecyl) ester chain linked to a 2,2-dichloropropanoate moiety. Its structure confers lipophilicity, making it suitable for applications requiring prolonged environmental persistence, such as herbicides or pesticides.

Properties

CAS No.

89876-43-7

Molecular Formula

C17H32Cl2O2

Molecular Weight

339.3 g/mol

IUPAC Name

tetradecyl 2,2-dichloropropanoate

InChI

InChI=1S/C17H32Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16(20)17(2,18)19/h3-15H2,1-2H3

InChI Key

SUVQYVDLKGACHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 2,2-dichloropropanoate can be synthesized through the esterification of 2,2-dichloropropanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2,2-dichloropropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 2,2-dichloropropanoic acid and tetradecanol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Hydrolysis: 2,2-dichloropropanoic acid and tetradecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Less chlorinated derivatives of the original compound.

Scientific Research Applications

Tetradecyl 2,2-dichloropropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoate moiety into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetradecyl 2,2-dichloropropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing 2,2-dichloropropanoic acid and tetradecanol. The 2,2-dichloropropanoic acid can then interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 2,2-Dichloropropanoate (Dalapon Sodium Salt)

  • Structure: Sodium salt of 2,2-dichloropropanoic acid.
  • Applications : Herbicide (trade names: Dowpon, Radapon), effective against grasses in crop fields .
  • Key Differences: Solubility: Sodium salt form increases water solubility, enabling foliar application, whereas the tetradecyl ester’s hydrophobicity favors soil adhesion .

2-(2,4,5-Trichlorophenoxy)propyl 2,2-Dichloropropanoate

  • Structure: Combines a trichlorophenoxypropyl group with the dichloropropanoate ester.
  • Applications: Likely a herbicide or pesticide, leveraging the trichlorophenoxy group’s bioactivity .
  • Key Differences: Environmental Persistence: The trichlorophenoxy group may enhance resistance to degradation compared to the tetradecyl chain. Toxicity Profile: Chlorinated phenoxy groups are associated with higher ecotoxicological risks .

Shorter-Chain Esters (e.g., Pentyl 2,3-Dichloropropanoate, 2,2-Dichloroethyl Hexanoate)

  • Structure : Varied alkyl chain lengths (C5, C6) and positional chlorine substitution.
  • Applications : Used as intermediates in agrochemical synthesis .
  • Key Differences :
    • Volatility : Shorter chains (e.g., pentyl) increase volatility, reducing residual activity compared to tetradecyl derivatives.
    • Bioavailability : Lower molecular weight esters may exhibit faster absorption but shorter half-lives in soil .

Comparative Data Table

Compound Molecular Formula Key Functional Groups McVol (ml/mol) Applications Regulatory Notes
Tetradecyl 2,2-dichloropropanoate C₁₇H₃₂Cl₂O₂ Tetradecyl ester, Cl₂ Not reported Likely herbicide Limited data
Sodium 2,2-dichloropropanoate C₃H₃Cl₂NaO₂ Sodium salt, Cl₂ N/A Herbicide (revoked) Tolerances revoked
2-(2,4,5-Trichlorophenoxy)propyl ester C₁₄H₁₅Cl₅O₃ Trichlorophenoxy, Cl₂ -5.63 (logP) Pesticide/herbicide High ecotoxicity risk
Pentyl 2,3-dichloropropanoate C₈H₁₄Cl₂O₂ Pentyl ester, Cl₂ 155.500 Agrochemical intermediate Moderate persistence

Research Findings and Implications

  • Structural Impact on Efficacy : Longer alkyl chains (e.g., tetradecyl) enhance soil adsorption and residual activity, while sodium salts improve water solubility for foliar treatments .
  • Environmental Concerns: Chlorinated phenoxy derivatives (e.g., 2,4,5-Trichlorophenoxy) pose higher risks of bioaccumulation compared to aliphatic esters like this compound .
  • Regulatory Trends: Revocation of tolerances for sodium 2,2-dichloropropanoate underscores the need for updated toxicity assessments of structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.